3-(Difluoromethoxy)aniline hydrochloride
Overview
Description
3-(Difluoromethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C7H7F2NO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a difluoromethoxy group at the third position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethoxy)aniline hydrochloride plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated aromatic structure allows it to participate in hydrogen bonding and hydrophobic interactions with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation. For example, this compound may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorinated aromatic ring allows it to bind to active sites of enzymes, potentially inhibiting or activating their function. For example, it may bind to the heme group of cytochrome P450 enzymes, altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects, such as oxidative stress and apoptosis, may be observed at high doses. It is important to determine the threshold effects and safe dosage ranges for this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters. The distribution of this compound within tissues can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-nitroanisole.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Difluoromethylation: The amino group is then difluoromethylated using a difluoromethylating agent like difluoromethyl ether in the presence of a base such as sodium hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Difluoromethoxy)aniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 3-(Difluoromethoxy)cyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-(Difluoromethoxy)cyclohexylamine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-(Difluoromethoxy)aniline hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aniline derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .
Medicine: this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group.
4-(Difluoromethoxy)aniline: Similar structure but with the difluoromethoxy group at the fourth position.
3-(Methylthio)aniline: Similar structure but with a methylthio group instead of difluoromethoxy.
Uniqueness: 3-(Difluoromethoxy)aniline hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
3-(difluoromethoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQYOWEOMPURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-57-9 | |
Record name | Benzenamine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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